N-Me-D-Ile-OH.HCl

Description

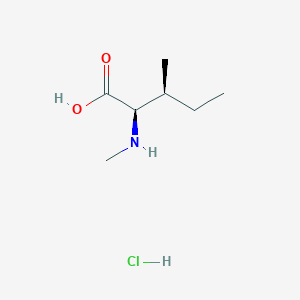

N-Methyl-D-isoleucine hydrochloride (N-Me-D-Ile-OH.HCl) is a modified amino acid derivative where the amino group is methylated, and the stereochemistry is in the D-configuration. This compound is widely used in peptide synthesis to enhance proteolytic stability and modulate peptide conformation due to its reduced hydrogen-bonding capacity and increased hydrophobicity .

Properties

Molecular Formula |

C7H16ClNO2 |

|---|---|

Molecular Weight |

181.66 g/mol |

IUPAC Name |

(2R,3S)-3-methyl-2-(methylamino)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8-3)7(9)10;/h5-6,8H,4H2,1-3H3,(H,9,10);1H/t5-,6+;/m0./s1 |

InChI Key |

MMBGZHHBWVCZFK-RIHPBJNCSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)O)NC.Cl |

Canonical SMILES |

CCC(C)C(C(=O)O)NC.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation: D-Isoleucine Derivatives

The synthesis begins typically with enantiomerically pure D-isoleucine or its derivatives. A key patented method involves the conversion of (R)-2-methylbutyraldehyde to diastereomeric hydantoins, which are then enzymatically hydrolyzed and decarbamoylated to yield D-isoleucine or related isomers with high stereoselectivity and yield.

- Conversion of (R)-2-methylbutyraldehyde to a diastereomeric mixture of D-isoleucine hydantoin and L-allo-isoleucine hydantoin.

- Use of hydantoinase enzymes (D- or L-specific) under controlled pH and temperature to stereoselectively hydrolyze hydantoins to N-carbamoyl amino acids.

- Decarbamoylation under acidic conditions (e.g., 6 N sulfuric acid at 100 °C) to yield pure D-isoleucine.

- Purification via ion-exchange chromatography to isolate the desired isomer.

Reaction Conditions Summary:

| Step | Conditions | Outcome |

|---|---|---|

| Hydantoin formation | (R)-2-methylbutyraldehyde, controlled pH, temp | Diastereomeric hydantoin mixture |

| Enzymatic hydrolysis | Hydantoinase, pH 8.5-9.0, 50 °C, nitrogen atmosphere | N-carbamoyl-D-isoleucine |

| Decarbamoylation | 6 N H2SO4, 100 °C | D-isoleucine |

| Purification | Ion-exchange chromatography | Pure D-isoleucine |

N-Methylation of D-Isoleucine

The critical step to obtain N-methyl-D-isoleucine involves methylation of the amino group. Several methods have been reported, including:

- Direct N-Methylation: Using methyl iodide (MeI) with silver oxide (Ag2O) in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide) at controlled temperatures to avoid racemization.

- Protection-Deprotection Strategy: Protecting the carboxyl group (e.g., as a methyl or benzyl ester) before methylation to prevent side reactions, followed by deprotection to yield the free acid.

- Catalytic Hydrogenation: In some cases, catalytic hydrogenation of N-alkylated intermediates is used to remove protecting groups and finalize the N-methyl amino acid structure.

- Reaction temperature is crucial; lower temperatures (around 0 °C) minimize epimerization of the chiral center.

- Excess methyl iodide (up to 8 equivalents) is often required for optimal yields.

- Alkaline conditions during methylation and subsequent hydrolysis can cause epimerization; careful pH control is necessary.

- Protection of D-isoleucine as methyl ester.

- Treatment with Ag2O and MeI at 0-80 °C for 24 hours.

- Saponification of methyl ester under mild conditions to yield N-methyl-D-isoleucine.

- Conversion to hydrochloride salt by treatment with HCl.

Purification and Characterization

- Purification: Ion-exchange chromatography (e.g., DOWEX-50 resin) is commonly employed to isolate the hydrochloride salt form.

- Characterization: High-performance liquid chromatography (HPLC) with chiral columns confirms stereochemical purity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify chemical structure.

- Yields: Reported yields for N-methylation steps range from 50% to 99% depending on conditions and protection strategy.

Summary Table of Preparation Methods

| Preparation Stage | Method/Technique | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| D-Isoleucine synthesis | Hydantoin formation + enzymatic hydrolysis | pH 8.5-9, 50 °C, hydantoinase enzyme | High (not specified) | High stereoselectivity, enzymatic step crucial |

| N-Methylation | Ag2O/MeI methylation | 0-80 °C, 24 h, excess MeI | 52-99 | Low temp reduces epimerization |

| Ester hydrolysis | Mild base (NaOH), 35 °C | Methanol/THF | High | Avoids racemization |

| Salt formation | Treatment with HCl | Room temp | Quantitative | Enhances solubility |

| Purification | Ion-exchange chromatography | Ambient | High purity | Confirms stereochemistry |

Research Outcomes and Applications

- The N-methylation significantly alters the biological activity of D-isoleucine, affecting peptide conformation and receptor interactions.

- The hydrochloride salt form improves solubility, facilitating incorporation into peptide synthesis workflows.

- Studies have demonstrated potential therapeutic applications due to modified cellular signaling pathways influenced by N-methyl-D-isoleucine derivatives.

- The synthetic methods described provide a robust platform for producing high-purity this compound suitable for biochemical and pharmacological research.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-D-Isoleucine Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where the methyl group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

N-Methyl-D-Isoleucine hydrochloride is primarily utilized in the synthesis of peptides and proteins, making it essential for researchers in biochemistry and molecular biology . Its applications span pharmaceutical development, biochemical research, protein engineering, the food industry, and agricultural applications .

Pharmaceutical Development

N-Methyl-D-Isoleucine hydrochloride can serve as a building block in synthesizing pharmaceuticals, particularly those targeting metabolic disorders, enhancing drug efficacy and specificity .

Biochemical Research

It can act as a substrate in enzyme assays, allowing researchers to study enzyme kinetics and mechanisms, crucial for understanding metabolic pathways .

Protein Engineering

It can be utilized in designing novel peptides and proteins, aiding in modifying protein structures to improve stability and activity, which is beneficial in therapeutic applications .

Food Industry

This compound can be used as a flavor enhancer or nutritional supplement, providing essential amino acids that support health and wellness .

Agricultural Applications

It is explored as a potential growth regulator in plants, promoting better yield and resilience against environmental stressors .

N-Methylated Amino Acids in Peptide Synthesis

N-methylation of amino acids is a valuable tool in peptide chemistry . The introduction of an N-methyl group can:

- Enhance conformational rigidity : N-methylation restricts the conformational flexibility of the peptide backbone, which can be crucial for designing peptides with defined structures and biological activities .

- Improve proteolytic stability : N-methylated peptides are generally more resistant to enzymatic degradation, increasing their potential as therapeutic agents .

- Increase bioavailability : N-methylation can improve the cell permeability and oral bioavailability of peptides .

Epimerization Considerations in Peptide Synthesis

During peptide synthesis, epimerization (inversion of stereochemistry) can occur, especially at the C-terminus of amino acids . This is an important consideration when using N-methylated amino acids . For example, in the synthesis of cyclic peptides containing N-methyl amino acids, cyclization conditions must be carefully optimized to minimize epimerization .

Case Studies and Research Findings

- Teixobactin Analogues : In the synthesis of teixobactin analogues, N-methyl-D-phenylalanine (N-Me-d-Phe) was found to influence the molecule's interaction with the membrane surface, affecting its bioactivity .

- Almiramide Lipopeptides : N-methylation of almiramide lipopeptides has been shown to impact their activity against trypanosomatid parasites, indicating the importance of N-methylation in modulating biological activity .

- Cyclic Heptapeptides : N-methylation can help resolve structural ambiguities and improve the stability and bioavailability of cyclic peptides .

Methods for Incorporating N-Methyl Amino Acids

Several methods exist for incorporating N-methyl amino acids into peptides :

- Chemical Synthesis : N-methyl amino acids can be directly incorporated using standard peptide coupling reagents. However, special care must be taken to avoid epimerization, as mentioned earlier .

- Ribosomal Synthesis : Specific N-methyl amino acids can be incorporated into peptides using modified tRNA molecules in ribosomal translation systems .

Impact of Phenolic Compounds

Phenolic compounds, which can be coupled with N-methyl amino acids, have versatile uses in particle engineering for biomedical applications . They can be used in biosensing, bioimaging, and disease treatment .

Table: Applications of N-Methylated Amino Acids

Mechanism of Action

The mechanism of action of N-Methyl-D-Isoleucine Hydrochloride involves its incorporation into peptides and proteins, where it can influence their structure and function. The methylation of the amino group can affect the compound’s interaction with other molecules, potentially altering its biological activity. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Data of this compound and Analogs

Key Findings:

Side-Chain Influence :

- Hydrophobicity : this compound, with its branched aliphatic side chain, exhibits higher hydrophobicity compared to N-Me-D-Ala-OH·HCl (shorter chain) and N-Me-D-Val-OH·HCl (shorter branching). This property is critical for enhancing membrane permeability in peptide drugs .

- Charge and Solubility : Compounds like N-Me-D-Lys-OH·HCl and N-Me-D-Orn-OH·HCl retain a positive charge (from lysine/ornithine side chains), improving solubility in aqueous environments, whereas this compound is more suited for organic solvents .

Stereochemical Impact :

- The D-configuration in all listed compounds confers resistance to enzymatic degradation compared to their L-forms, a common strategy in therapeutic peptide design .

For example, N-Me-D-Val-OH·HCl is used in cyclic peptides to prevent aggregation , while this compound may offer similar benefits with added steric bulk .

Research Implications

- Peptide Engineering : this compound is favored in designing constrained peptides for targets requiring rigid scaffolds (e.g., GPCRs) .

- Comparative Efficacy: In a study comparing N-methylated amino acids, this compound demonstrated superior thermal stability over N-Me-D-Ala-OH·HCl in helical peptides due to its bulky side chain .

Biological Activity

N-Methyl-D-Isoleucine hydrochloride (N-Me-D-Ile-OH.HCl) is a derivative of the amino acid isoleucine, featuring a methyl group attached to the nitrogen atom. This modification can significantly influence its biological activity, making it a subject of interest in peptide synthesis and pharmacological applications.

- Molecular Formula : CHClN\O

- Molecular Weight : 151.63 g/mol

- Structure : The presence of the N-methyl group introduces steric hindrance and alters electronic properties compared to its parent compound, D-isoleucine, affecting its behavior in biological systems.

This compound exhibits various biological activities, primarily due to its role in peptide synthesis and interactions with biological macromolecules. Key mechanisms include:

- Antimicrobial Activity : Analogous compounds have been shown to possess antimicrobial properties against a range of pathogens. For instance, N-methylated peptides often exhibit enhanced binding affinities to bacterial membranes, leading to increased efficacy against Gram-positive bacteria .

- Cytotoxicity : Research indicates that N-methylated amino acids can enhance the cytotoxicity of peptides by altering their conformation and stability in biological environments. This property is particularly relevant in the development of anticancer agents .

- Enzyme Modulation : this compound may influence enzyme activities related to protein synthesis and metabolism, potentially affecting pathways involving branched-chain amino acids.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study demonstrated that N-methylated peptides showed significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than their non-methylated counterparts. For example, an analog with an N-methyl modification exhibited an MIC of 0.125 µg/ml against specific strains of bacteria .

- Cytotoxic Effects :

- Peptide Synthesis :

Comparative Biological Activity Table

| Compound | MIC (µg/ml) | Cytotoxicity (IC µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 0.125 | 0.19 | Membrane disruption, apoptosis induction |

| Teixobactin | 0.5 | Not specified | Inhibition of cell wall synthesis |

| Cyclodepsipeptide A | 0.29 | 0.91 | Mitochondrial fragmentation |

Q & A

Q. How can researchers ensure comprehensive citation practices in studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.